(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

Catalog No.
S3033372
CAS No.
309733-71-9
M.F
C13H15NO4S
M. Wt
281.33
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic ...

CAS Number

309733-71-9

Product Name

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

IUPAC Name

(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid

Molecular Formula

C13H15NO4S

Molecular Weight

281.33

InChI

InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+

InChI Key

HEVXYJIQQRXSEG-VMPITWQZSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O

Solubility

not available
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid, also known as PSB-1115, is a compound that has gained significant interest in pharmaceutical and biomedical research due to its potential therapeutic applications. This chemical has unique properties that make it a promising candidate for developing drugs that target a range of diseases. In this paper, we will provide a detailed analysis of this compound, including its physical and chemical properties, synthesis and characterization methods, biological properties, toxicity, safety, and potential implications in various fields of research and industry.
1.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is an organic molecule that belongs to a class of chemicals known as amines. The compound is a white to off-white crystalline powder, with a molecular formula of C13H16N2O4S, a molecular weight of 300.34 g/mol, and a melting point of 177-180 °C. The chemical structure of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid contains several functional groups, including an amine, carboxylic acid, and sulfonamide, which make it a versatile compound with a range of potential biological activities.
2.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has several physical and chemical properties that make it a unique and promising molecule for potential therapeutic applications. The compound is soluble in common organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but insoluble in water. It has a logP value of 2.6, indicating that it has moderate lipophilicity and can interact with cell membranes. (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has a distinct UV spectrum, with a maximum absorption peak at 236 nm, making it easy to detect and quantify in solution.
3.
Several methods have been developed for synthesizing (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid. One common approach involves the amidation of (4-(piperidin-1-yl)phenyl)methanamine with 2-oxo-4-phenylbutanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by sulfonation with chlorosulfonic acid. The compound can be purified using column chromatography or recrystallization, and its identity can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
4. Analytical Methods
Several analytical methods have been developed for detecting and quantifying (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid in various matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-visible spectroscopy. HPLC is the most commonly used method for analyzing the compound's purity, stability, and degradation products. GC-MS can be used to identify and quantify the compound in biological fluids, such as plasma or urine, by detecting its metabolites. UV-visible spectroscopy is a simple and sensitive method for quantifying the compound in solution, as it has a distinct absorbance spectrum.
5. Biological Properties
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has shown promising biological properties that make it a potential candidate for developing drugs that target a range of diseases, including cancer, inflammation, and neuropathic pain. The compound has been shown to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), that are involved in the inflammatory response. (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and suppressing the anti-apoptotic protein Bcl-2. Furthermore, (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has demonstrated analgesic properties by inhibiting the activity of a potassium channel, Kv1.2, that is involved in pain signaling.
6.
Several toxicity and safety studies have been conducted to evaluate the potential adverse effects of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid in scientific experiments. These studies have shown that (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has a low toxicity profile and does not cause significant adverse effects at therapeutic doses. (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has been found to have an LD50 value of greater than 2000 mg/kg in rodents, indicating a low acute toxicity. Additionally, studies have shown that (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid does not induce significant genotoxicity, mutagenicity, or carcinogenicity.
7.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has several promising applications in scientific experiments that have been demonstrated by in vitro and in vivo studies. These applications include developing drugs that target inflammation, cancer, and pain. (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has been shown to have significant anti-inflammatory activity by inhibiting the activity of COX-2 and 5-LOX, two enzymes that are involved in the inflammation response. The compound has also demonstrated significant anticancer activity by inducing apoptosis in cancer cells and suppressing tumor growth in animal models. Furthermore, (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has demonstrated analgesic properties by inhibiting the activity of Kv1.2, a potassium channel that is involved in pain signaling.
8.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is currently being researched by several pharmaceutical companies and academic institutions for its potential therapeutic applications. Clinical trials are underway to evaluate the safety and effectiveness of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid in humans, particularly in the treatment of inflammation-related diseases. Furthermore, several studies are also exploring the potential of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid as a novel anticancer and analgesic agent.
9.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has the potential for significant implications in various fields of research and industry. In the pharmaceutical industry, (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid could be used to develop drugs that target inflammation, cancer, and pain, which are significant medical conditions that affect millions of people worldwide. In the research field, (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid could be used to study the activity of enzymes involved in the inflammation response, cancer progression, and pain signaling. Additionally, (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid could also be used to develop new diagnostic tools that detect inflammation or cancer biomarkers.
10. Limitations and Future Directions
Although (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has shown promising biological properties, several limitations and future directions need to be considered. Firstly, the compound's solubility in water is limited, which could pose challenges in developing drugs that can be administered orally or intravenously. Secondly, more studies are needed to evaluate the potential long-term toxicity and safety of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid in humans. Lastly, further research is needed to explore the compound's potential in various disease models and to develop novel derivatives that have improved pharmacokinetic properties.
for (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid could include developing new synthesis methods that improve the compound's solubility, evaluating its potential in rare diseases that have no known cure, and exploring its potential as a novel imaging agent. Additionally, more studies could be conducted to evaluate the compound's potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, as (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid has shown promising results in promoting neuron survival and reducing inflammation in the brain.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a unique and promising compound that has the potential to revolutionize drug development, particularly in the treatment of inflammation-related diseases, cancer, and pain. The compound's unique chemical structure and biological properties make it a versatile molecule that could be used for various applications in scientific experiments and medical treatments. More research is needed to fully evaluate the compound's potential and limitations, but (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid could be a game-changer in the pharmaceutical and biomedical industries.

XLogP3

1.5

Dates

Modify: 2023-08-17

Explore Compound Types